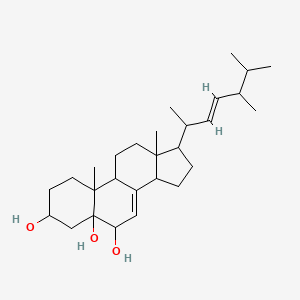
Cerevisterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Cerevisterol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide, prostaglandin E2, and various cytokines . Major products formed from these reactions include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Cerevisterol exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells. Research indicates that it can reduce the production of reactive oxygen species and enhance cellular defense mechanisms against oxidative damage. This property is crucial for protecting cells from various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Anti-Inflammatory Effects
This compound has been shown to alleviate inflammation through multiple signaling pathways. It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. In vitro studies demonstrate that this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Case Study: Inhibition of Pro-inflammatory Cytokines
In a study using RAW 264.7 macrophages, this compound treatment resulted in a significant decrease in nitric oxide and prostaglandin E2 production, indicating its potential as a natural anti-inflammatory agent .
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against various pathogens. It has been isolated from wood-decaying fungi such as Trametes gibbosa and Trametes elegans, showing inhibitory effects against bacteria like Staphylococcus aureus, Salmonella typhi, and fungi such as Aspergillus niger. The minimum inhibitory concentrations (MICs) for these pathogens range from 25 to 50 µg/mL .
Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | 100 µg/mL |
| Salmonella typhi | 25 µg/mL | 50 µg/mL |
| Enterococcus faecalis | 50 µg/mL | 200 µg/mL |
| Aspergillus niger | 25 µg/mL | 100 µg/mL |
Resistance Modifying Activities
This compound also exhibits resistance-modifying activities that can enhance the efficacy of conventional antibiotics. At sub-inhibitory concentrations, it can potentiate or reduce the activity of antibiotics such as erythromycin and ampicillin, suggesting its potential role in combating antibiotic resistance .
Potential Therapeutic Applications
Given its multifaceted bioactivities, this compound is being explored for therapeutic applications in treating inflammatory diseases and infections. Its ability to modulate immune responses and inhibit pathogen growth positions it as a candidate for developing new treatments against chronic inflammatory conditions and antibiotic-resistant infections.
Wirkmechanismus
Cerevisterol exerts its effects by targeting multiple molecular pathways . It inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by blocking the phosphorylation of inhibitory protein κBα (IκBα) and suppressing NF-κB transactivation . It also suppresses the mitogen-activated protein kinases (MAPK) signaling pathways and the transactivation of activator protein-1 (AP-1) . Furthermore, this compound induces the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) by down-regulating Kelch-like ECH-associated protein 1 (Keap-1) and up-regulating hemeoxygenases-1 (HO-1) expression .
Vergleich Mit ähnlichen Verbindungen
Cerevisterol is similar to other sterol compounds such as ergosterol and cholesterol . it is unique due to its specific bioactive properties, including its anti-inflammatory and cytotoxic effects . Other similar compounds include ergosta-7,22-diene-3β,5α,6β-triol and 24R-methylcholest-7,22E-dien-3,5,6-triol .
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+ |
InChI-Schlüssel |
ARXHRTZAVQOQEU-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyme |
cerevisterol ergosta-7,22E-diene-3beta,5alpha,6beta-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















